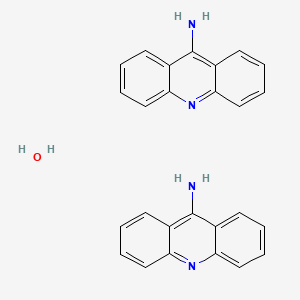

acridin-9-amine;hydrate

Descripción general

Descripción

acridin-9-amine;hydrate: is a chemical compound belonging to the acridine family. It is a hydrate salt of 9-acridinamine, which appears as a yellow crystalline powder. This compound has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-acridinamine typically involves the reduction of 9-nitroacridine. This reduction can be achieved using various reducing agents such as tin and hydrochloric acid or catalytic hydrogenation. The reaction conditions often require controlled temperatures and pressures to ensure the complete reduction of the nitro group to an amino group .

Industrial Production Methods: In industrial settings, the production of 9-acridinamine may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to maximize yield and purity. The hydrate form is obtained by crystallizing the compound from aqueous solutions, ensuring the correct stoichiometric ratio of water molecules .

Análisis De Reacciones Químicas

Types of Reactions: 9-Acridinamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 9-acridinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form tetrahydroacridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.

Reduction: Tin and hydrochloric acid, catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Various nucleophiles under controlled temperatures and solvent conditions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Anticancer Applications

Acridin-9-amine derivatives have been extensively studied for their anticancer properties. The compound exhibits several mechanisms of action that make it suitable for cancer treatment:

- DNA Intercalation : Acridin derivatives, including acridin-9-amine, can intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for their effectiveness as anticancer agents .

- Topoisomerase Inhibition : A significant mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for DNA replication. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . For example, the derivative N’-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) has shown promising results in inhibiting the growth of Ehrlich ascites carcinoma cells .

- Targeting Signaling Pathways : Acridin derivatives also affect various cellular signaling pathways, including PI3K/AKT/mTOR and NF-kB, which are vital in cancer progression and survival .

Table 1: Summary of Anticancer Activities

Antimicrobial Properties

Acridin-9-amine also exhibits antimicrobial activities. Its derivatives have been shown to possess significant efficacy against various pathogens:

- Antimalarial Activity : Some acridin derivatives are effective against malaria parasites by inhibiting their DNA topoisomerases . This property is particularly useful given the rising resistance to conventional antimalarial drugs.

- Broad-Spectrum Antimicrobial Effects : Research indicates that acridin derivatives can inhibit the growth of bacteria and fungi, making them valuable in developing new antimicrobial agents .

DNA Modifying Agent

Acridin-9-amine is recognized as a mutagen and a DNA modifier:

- Mutagenesis : The compound induces mutagenic lesions during DNA replication, which can be exploited in research to understand mutagenesis mechanisms or in developing targeted therapies that leverage this property for selective cancer cell targeting .

Table 2: Biological Activities of Acridin Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Mutagenesis | Induces mutations during DNA replication | |

| Antimicrobial | Effective against bacteria and fungi | |

| Antimalarial | Inhibits malaria parasite growth |

Structural Insights and Stability Studies

Recent studies have focused on the structural characteristics and stability of acridin-9-amine hydrates:

- Protonation Effects : The protonation state of acridin compounds significantly influences their electronic properties and stability. Protonated forms often exhibit enhanced interaction with biological targets due to altered hydrogen bonding patterns .

- Crystallographic Studies : Advanced techniques such as quantum crystallography have provided insights into the intermolecular interactions within crystal structures of acridin derivatives, revealing how these interactions can be leveraged to design more effective drug formulations .

Case Studies and Research Findings

Several case studies highlight the potential applications of acridin-9-amine;hydrate:

- Ehrlich Carcinoma Model : A study demonstrated that ACS-AZ significantly inhibited tumor growth in mice models, showcasing its potential as a therapeutic agent against solid tumors .

- DNA Binding Studies : Research has shown that acridin derivatives can bind effectively to DNA, leading to alterations in gene expression that may contribute to their anticancer effects .

- Stability Assessments : Investigations into the stability of 9-aminoacridine hydrochloride hydrate have indicated its potential as a photodynamic therapy (PDT) agent due to its excimer formation under specific conditions .

Mecanismo De Acción

The primary mechanism of action of 9-acridinamine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription. Additionally, 9-acridinamine acts as a cholinesterase inhibitor, blocking the breakdown of acetylcholine in the brain and thereby enhancing cholinergic transmission. This dual mechanism makes it a potent compound for both anticancer and neuroprotective applications .

Comparación Con Compuestos Similares

9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties and applications in anticancer research.

Tacrine (1,2,3,4-tetrahydro-9-acridinamine): A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Amsacrine: An acridine derivative used as an anticancer agent due to its ability to inhibit topoisomerase II.

Uniqueness: acridin-9-amine;hydrate is unique due to its specific hydrate form, which may influence its solubility and stability. Its dual role as a DNA intercalator and cholinesterase inhibitor sets it apart from other similar compounds, making it a versatile tool in both cancer and neurodegenerative disease research .

Actividad Biológica

Acridin-9-amine;hydrate, also known as 9-aminoacridine, is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, mutagenic properties, and potential therapeutic applications.

- Molecular Formula : C13H13N

- Molecular Weight : 197.25 g/mol

- CAS Number : 52417-22-8

Acridin-9-amine exerts its biological effects primarily through its interaction with nucleic acids. The planar structure of acridine allows for intercalation between DNA base pairs, which can lead to mutagenesis and cytotoxicity. This compound has been shown to induce DNA modifications that can result in mutations during DNA replication, a property that has implications for both its therapeutic use and its potential risks as a mutagen .

1. Antitumor Activity

Acridin-9-amine and its derivatives have demonstrated substantial antitumor effects across various cancer cell lines. For instance, one study reported that a derivative exhibited an IC50 value of 0.90 µM against U937 cells, indicating strong cytotoxic activity . The mechanisms underlying this activity include:

- Induction of apoptosis in cancer cells.

- Inhibition of topoisomerase II, an enzyme crucial for DNA replication.

- Modulation of the tumor microenvironment by influencing cytokine levels .

2. Mutagenic Properties

Research indicates that acridin-9-amine is a potent mutagen. It induces both deletion and insertion mutations in DNA, which can be attributed to its ability to intercalate into the DNA helix . The compound's mutagenicity is linked to:

- Formation of adducts with DNA.

- Disruption of normal base pairing during replication.

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown that acridin derivatives can act against various pathogens by disrupting their nucleic acid synthesis . The mechanisms include:

- Interference with viral assembly.

- Sensitization to photodynamic inactivation when exposed to light .

Table 1: Summary of Biological Activities

Notable Research Findings

- Induction of Apoptosis : A study demonstrated that acridin derivatives could induce apoptosis in cancer cells by activating intrinsic pathways involving caspases .

- Impact on Cytokines : Research highlighted the ability of acridin compounds to modulate cytokine levels within the tumor microenvironment, enhancing their antitumor efficacy .

- Photodynamic Effects : Acridin derivatives have been shown to enhance the effects of light when used in conjunction with photodynamic therapy, leading to increased cell death in targeted cells .

Propiedades

IUPAC Name |

acridin-9-amine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H10N2.H2O/c2*14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h2*1-8H,(H2,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWFQHCZHQCDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369099 | |

| Record name | 9-Acridinamine, hydrate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65944-23-2 | |

| Record name | 9-Acridinamine, hydrate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.